Methyl 3-amino-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanoate hydrochloride Methyl 3-amino-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanoate hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13805952
InChI: InChI=1S/C12H15NO4.ClH/c1-15-12(14)7-9(13)8-2-3-10-11(6-8)17-5-4-16-10;/h2-3,6,9H,4-5,7,13H2,1H3;1H
SMILES: COC(=O)CC(C1=CC2=C(C=C1)OCCO2)N.Cl
Molecular Formula: C12H16ClNO4
Molecular Weight: 273.71 g/mol

Methyl 3-amino-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanoate hydrochloride

CAS No.:

Cat. No.: VC13805952

Molecular Formula: C12H16ClNO4

Molecular Weight: 273.71 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-amino-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanoate hydrochloride -

Specification

Molecular Formula C12H16ClNO4
Molecular Weight 273.71 g/mol
IUPAC Name methyl 3-amino-3-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoate;hydrochloride
Standard InChI InChI=1S/C12H15NO4.ClH/c1-15-12(14)7-9(13)8-2-3-10-11(6-8)17-5-4-16-10;/h2-3,6,9H,4-5,7,13H2,1H3;1H
Standard InChI Key JGXBSCCKMWZEQL-UHFFFAOYSA-N
SMILES COC(=O)CC(C1=CC2=C(C=C1)OCCO2)N.Cl
Canonical SMILES COC(=O)CC(C1=CC2=C(C=C1)OCCO2)N.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

The compound has the molecular formula C₁₂H₁₆ClNO₄ and a molecular weight of 273.71 g/mol. Its parent structure, methyl 3-amino-3-(2,3-dihydrobenzo[b] dioxin-6-yl)propanoate, has a molecular weight of 237.25 g/mol before hydrochloride addition. The IUPAC name is methyl 3-amino-3-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoate hydrochloride, reflecting its ester, amine, and benzodioxin functional groups.

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS Number2828439-94-5
Molecular FormulaC₁₂H₁₆ClNO₄
Molecular Weight273.71 g/mol
IUPAC NameMethyl 3-amino-3-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoate hydrochloride

Structural Features

The molecule comprises a 2,3-dihydrobenzo[b] dioxin ring system fused to a propanoate ester group at the 6-position. The amine group at the β-carbon of the propanoate chain and the hydrochloride counterion contribute to its polar nature. X-ray crystallography data are unavailable, but computational models suggest a planar benzodioxin ring with the ester and amine groups adopting staggered conformations.

Synthesis and Preparation

Synthetic Pathways

The synthesis of this compound involves multi-step organic reactions. While detailed protocols are proprietary, general steps include:

  • Formation of the benzodioxin core: Achieved via cyclization of catechol derivatives with dichloroethane or epoxides.

  • Introduction of the propanoate side chain: Michael addition or nucleophilic substitution reactions attach the amino-propanoate moiety to the benzodioxin ring.

  • Hydrochloride salt formation: Treatment with hydrochloric acid protonates the amine group, enhancing crystallinity and solubility.

Analytical Characterization

Purity assessments typically employ high-performance liquid chromatography (HPLC), with commercial samples reporting ≥95% purity . Spectroscopic data (e.g., NMR, IR) remain undisclosed but would confirm functional groups and salt formation.

HazardPrecautionary Measures
Skin Irritation (H315)Wear nitrile gloves; use fume hood
Eye Damage (H319)Safety goggles; emergency eyewash access

Research Gaps and Future Directions

Current literature lacks in vitro or in vivo efficacy data. Prioritized research areas include:

  • Target identification: Screening against kinase or receptor libraries.

  • Structure-activity relationships: Modifying the amine or ester groups to enhance potency.

  • Toxicological profiling: Chronic toxicity and pharmacokinetic studies.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator